4,6-Dimethyl-2-(pyridin-2-yl)quinoline
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Overview
Description
4,6-Dimethyl-2-(pyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with two methyl groups at positions 4 and 6, and a pyridin-2-yl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-acetylpyridine with 2,6-dimethylphenylamine in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyridin-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A similar compound with a single methyl group at position 2, used in various chemical and biological studies.
4,6-Dimethylquinoline: Another related compound with two methyl groups at positions 4 and 6, lacking the pyridin-2-yl group.
Uniqueness
This compound is unique due to the presence of both the pyridin-2-yl group and the two methyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
415678-29-4 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C16H14N2/c1-11-6-7-14-13(9-11)12(2)10-16(18-14)15-5-3-4-8-17-15/h3-10H,1-2H3 |
InChI Key |
IKFHSARCDZAOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C3=CC=CC=N3 |
Origin of Product |
United States |
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